molecular formula C24H23BrN4O4S B299284 N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide

N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide

Cat. No. B299284
M. Wt: 543.4 g/mol
InChI Key: XMSJXVBCBGEUCD-WPWMEQJKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the NF-κB pathway, which is involved in the regulation of various cellular processes, including inflammation, immunity, and cell survival.

Mechanism of Action

The NF-κB pathway is a signaling pathway that plays a crucial role in the regulation of various cellular processes, including inflammation, immunity, and cell survival. This pathway is activated in response to various stimuli, including cytokines, growth factors, and pathogens. Once activated, NF-κB translocates to the nucleus and activates the transcription of various genes involved in inflammation, immunity, and cell survival.
N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide 11-7082 inhibits the NF-κB pathway by targeting the inhibitor of κB kinase (IKK) complex, which is responsible for the activation of NF-κB. By inhibiting the IKK complex, N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide 11-7082 prevents the translocation of NF-κB to the nucleus and the subsequent activation of its target genes.
Biochemical and Physiological Effects:
N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide 11-7082 has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide 11-7082 inhibits the proliferation and survival of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
In vivo studies have shown that N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide 11-7082 has anti-tumor effects in various animal models of cancer. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide 11-7082 has several advantages for lab experiments. This compound is readily available and can be easily synthesized using standard laboratory techniques. N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide 11-7082 is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation.
One limitation of N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide 11-7082 is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines at high concentrations. Therefore, caution should be exercised when using N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide 11-7082 in lab experiments.

Future Directions

For research on N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide 11-7082 include:
1. Further elucidation of the molecular mechanisms underlying its anti-tumor and anti-inflammatory effects.
2. Evaluation of its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
3. Development of more potent and selective inhibitors of the NF-κB pathway.
4. Investigation of the potential side effects and toxicity of N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide 11-7082 in clinical trials.
5. Development of novel drug delivery systems to improve the bioavailability and efficacy of N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide 11-7082.
In conclusion, N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide 11-7082 is a potent inhibitor of the NF-κB pathway that has shown promising results in preclinical studies. This compound has potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Further research is needed to elucidate the molecular mechanisms underlying its effects and to evaluate its potential side effects and toxicity in clinical trials.

Synthesis Methods

The synthesis of N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide 11-7082 involves several steps, starting with the reaction of 2-bromo-4'-methylsulfonylaniline with ethyl acetoacetate to form the corresponding enamine. This intermediate is then reacted with 4-nitrobenzoyl chloride to yield the nitrophenyl ketone, which is subsequently reduced to the corresponding amino derivative. The final step involves the reaction of this amino derivative with 3-(4-aminophenyl)benzoic acid to form N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide 11-7082.

Scientific Research Applications

N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of various cellular processes, including inflammation, immunity, and cell survival. By inhibiting this pathway, N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide 11-7082 has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.

properties

Product Name

N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide

Molecular Formula

C24H23BrN4O4S

Molecular Weight

543.4 g/mol

IUPAC Name

N-[3-[(E)-N-[[2-(2-bromo-N-methylsulfonylanilino)acetyl]amino]-C-methylcarbonimidoyl]phenyl]benzamide

InChI

InChI=1S/C24H23BrN4O4S/c1-17(19-11-8-12-20(15-19)26-24(31)18-9-4-3-5-10-18)27-28-23(30)16-29(34(2,32)33)22-14-7-6-13-21(22)25/h3-15H,16H2,1-2H3,(H,26,31)(H,28,30)/b27-17+

InChI Key

XMSJXVBCBGEUCD-WPWMEQJKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CN(C1=CC=CC=C1Br)S(=O)(=O)C)/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

SMILES

CC(=NNC(=O)CN(C1=CC=CC=C1Br)S(=O)(=O)C)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)CN(C1=CC=CC=C1Br)S(=O)(=O)C)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.